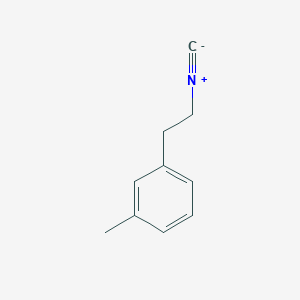
3-Methylphenethylisocyanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylphenethylisocyanide is an organic compound with the molecular formula C10H11N. It is a member of the isocyanide family, characterized by the presence of an isocyanide group (-NC) attached to a phenethyl group substituted with a methyl group at the third position. This compound is known for its unique reactivity and is used in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylphenethylisocyanide typically involves the formylation of a primary amine followed by the dehydration of the resultant formamide. One common method employs the use of formic acid and a dehydrating agent such as phosphorus oxychloride (POCl3) in the presence of a base like triethylamine. The reaction is carried out at low temperatures, often around 0°C, to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and scalability, ensuring consistent quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
3-Methylphenethylisocyanide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the isocyanide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions, often in the presence of a catalyst.
Major Products
Oxidation: Isocyanates
Reduction: Primary amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Methylphenethylisocyanide has a wide range of applications in scientific research:
Chemistry: It is used in multicomponent reactions such as the Ugi reaction, which is valuable for the synthesis of complex molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Methylphenethylisocyanide involves its unique reactivity due to the isocyanide group. The isocyanide group can act as both a nucleophile and an electrophile, allowing it to participate in a variety of chemical reactions. Its molecular targets and pathways depend on the specific reaction and application. For example, in biological systems, it may interact with enzymes and proteins, leading to the formation of covalent bonds and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
- Phenyl isocyanide
- Benzyl isocyanide
- Methyl isocyanide
- Acetonitrile
Uniqueness
3-Methylphenethylisocyanide is unique due to the presence of the methyl-substituted phenethyl group, which imparts distinct steric and electronic properties. This uniqueness allows it to participate in specific reactions that other isocyanides may not, making it valuable for targeted synthesis and applications .
Properties
Molecular Formula |
C10H11N |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
1-(2-isocyanoethyl)-3-methylbenzene |
InChI |
InChI=1S/C10H11N/c1-9-4-3-5-10(8-9)6-7-11-2/h3-5,8H,6-7H2,1H3 |
InChI Key |
SIWHAIKAGCWXHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC[N+]#[C-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















